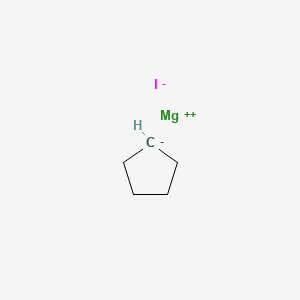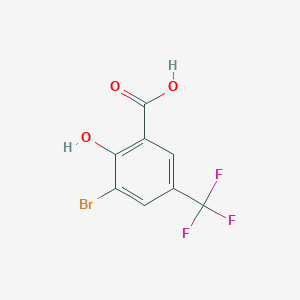![molecular formula C19H40SiSn B12558822 Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane CAS No. 156743-16-7](/img/structure/B12558822.png)
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is a chemical compound with the molecular formula C15H36SiSn. It is known for its unique structure, which includes both silicon and tin atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane typically involves the reaction of tributylstannyl compounds with trimethylsilyl reagents. One common method is the reaction of tributylstannyl chloride with trimethylsilylacetylene under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like gas chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tin or silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or stannane derivatives, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound is used in the study of biological systems, including the development of new drugs and biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane involves its ability to form stable bonds with other atoms, particularly carbon. The silicon and tin atoms in the compound can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure.
Tributylstannyl chloride: A tin-containing compound used in similar reactions.
Trimethylsilyl chloride: Another silicon-containing compound with similar reactivity.
Uniqueness
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is unique due to its combination of silicon and tin atoms, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications.
Properties
CAS No. |
156743-16-7 |
|---|---|
Molecular Formula |
C19H40SiSn |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
trimethyl(4-tributylstannylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C7H13Si.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5-7H,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
YYAGYRCOMGYJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
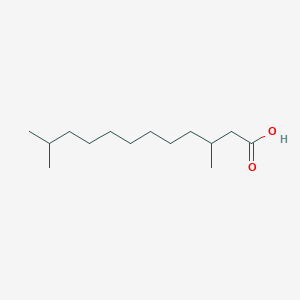
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
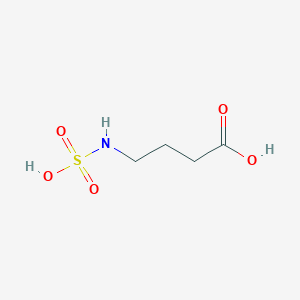
silane](/img/structure/B12558763.png)

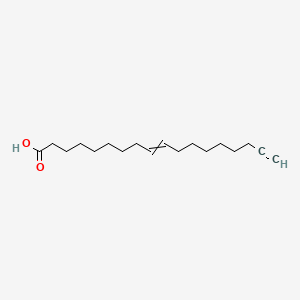
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
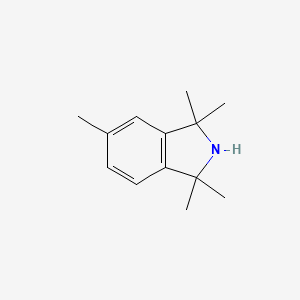
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)

